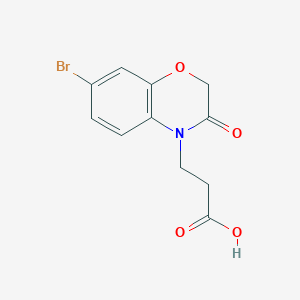
2-(3-aminophenyl)-N,N-dimethylacetamide
Vue d'ensemble
Description
2-(3-Aminophenyl)-N,N-dimethylacetamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O. It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to an acetamide group with two methyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-(3-Aminophenyl)-N,N-dimethylacetamide is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It is used in the study of enzyme inhibitors and as a probe in biological assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
Target of Action
Similar compounds have been studied for their interactions with various biological targets .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as inducing apoptosis and inhibiting cell proliferation .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
2-(3-aminophenyl)-N,N-dimethylacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The interaction with these enzymes can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound. Additionally, this compound can bind to proteins, potentially altering their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis . Its impact on cellular metabolism includes alterations in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For example, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and alterations in metabolic activity . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . High doses can lead to toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . The threshold for these toxic effects varies among different animal species and is influenced by factors such as age, sex, and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities compared to the parent compound . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound and its metabolites from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects . Additionally, the distribution of the compound within different tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that can sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action . For example, the presence of a nuclear localization signal can facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-N,N-dimethylacetamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to 3-aminophenol.
Acetylation: 3-Aminophenol is acetylated to form 2-(3-aminophenyl)acetamide.
Methylation: The acetamide group is methylated to produce this compound.
Industrial Production Methods: In an industrial setting, the compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Aminophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.
Substitution: Reagents like alkyl halides and acids are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated products.
Comparaison Avec Des Composés Similaires
2-(3-Aminophenyl)-N,N-dimethylacetamide is similar to other compounds with amine and acetamide groups, such as:
3-Aminophenylacetic acid: Similar structure but lacks the N,N-dimethyl group.
N-Methyl-3-aminophenylacetamide: Similar but with a single methyl group on the nitrogen atom.
Uniqueness: The presence of the N,N-dimethyl group in this compound makes it distinct from its analogs, providing unique chemical and biological properties.
Propriétés
IUPAC Name |
2-(3-aminophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZXIIXUNXITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651558 | |
| Record name | 2-(3-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58730-43-1 | |
| Record name | 2-(3-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminophenyl)-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
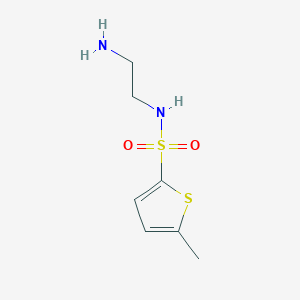

![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
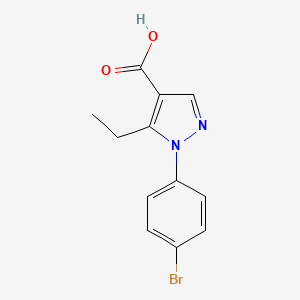
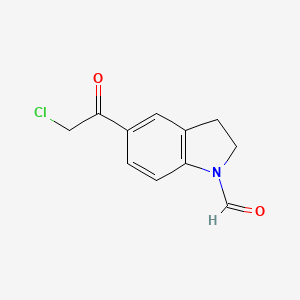
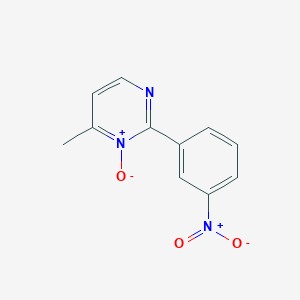
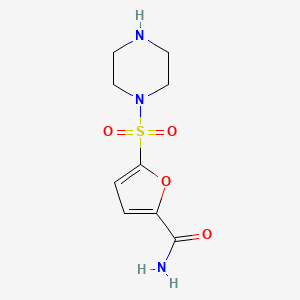
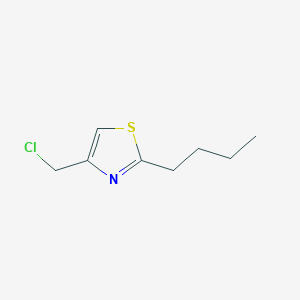
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
